3-CYANOPYRIDINE-5-BORONIC ACID PINACOL ESTER

Description

Chemical Identity and Nomenclature

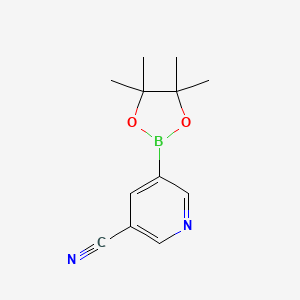

3-Cyanopyridine-5-boronic acid pinacol ester (CAS: 402718-29-0) is a boronic ester derivative characterized by a pyridine ring substituted with a cyano group at position 3 and a pinacol boronate group at position 5. Its systematic IUPAC name is 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile , reflecting the spatial arrangement of functional groups. The molecular formula C₁₂H₁₅BN₂O₂ corresponds to a molecular weight of 230.07 g/mol, with a crystalline solid form exhibiting a melting point range of 122–124°C.

Table 1: Key Physicochemical Properties

The compound’s structure has been validated through nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, confirming the boronate ester’s planar geometry and the cyano group’s electron-withdrawing effects.

Historical Development in Organoboron Chemistry

The synthesis of 3-cyanopyridine-5-boronic acid pinacol ester aligns with pivotal advancements in organoboron chemistry, particularly the evolution of Suzuki-Miyaura cross-coupling reactions. Since Akira Suzuki’s foundational work in 1979, boronic esters have become indispensable reagents for forming carbon-carbon bonds in complex organic frameworks. The compound’s design leverages the stability of pinacol boronate esters, which resist hydrolysis while enabling transmetallation in palladium-catalyzed reactions.

Early applications focused on modifying heterocyclic systems, with cyanopyridine boronic esters emerging as key intermediates for pharmaceutical agents and agrochemicals. The development of diethanolamine (DEA) boronic esters further enhanced synthetic scalability, as demonstrated by AstraZeneca’s kilogram-scale production of analogous compounds. These innovations underscore the compound’s role in streamlining iterative synthesis and functional group transformations.

Positional Isomerism in Cyanopyridine Boronic Esters

Positional isomerism significantly influences the reactivity and applications of cyanopyridine boronic esters. The 3-cyanopyridine-5-boronic acid pinacol ester is part of a broader family of regioisomers differing in the positions of the cyano and boronate groups:

Table 2: Comparative Analysis of Cyanopyridine Boronic Ester Isomers

The 5-boronate substitution in the 3-cyanopyridine isomer optimizes electronic effects for nucleophilic aromatic substitution, as the meta-cyano group directs electrophilic palladium intermediates during cross-coupling. In contrast, ortho-substituted isomers (e.g., 2-cyanopyridine-5-boronic ester) exhibit steric hindrance, reducing their efficacy in sterically demanding reactions. Computational studies reveal that the 3-cyano-5-boronate configuration minimizes charge localization, enhancing stability in protic solvents.

Recent studies highlight the isomer-specific behavior in catalytic cycles. For instance, the 3-cyano-5-boronate isomer demonstrates superior reactivity in Miyaura borylation reactions compared to its 4-boronate counterpart, attributed to favorable boron-leaving group interactions. This positional selectivity has been exploited in the synthesis of kinase inhibitors and antiviral agents, where precise functional group orientation is critical.

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BN2O2/c1-11(2)12(3,4)17-13(16-11)10-5-9(6-14)7-15-8-10/h5,7-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIKCRIMIQAFQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585960 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402718-29-0 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYANOPYRIDINE-5-BORONIC ACID PINACOL ESTER typically involves the borylation of nicotinonitrile derivatives. One common method includes the reaction of 5-bromo-nicotinonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-CYANOPYRIDINE-5-BORONIC ACID PINACOL ESTER primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), aryl or vinyl halides.

Conditions: Inert atmosphere (e.g., nitrogen or argon), elevated temperatures (typically 80-100°C), and solvents such as toluene or DMF.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Key Applications

- Organic Synthesis

- Pharmaceutical Development

- Material Science

Case Study 1: Suzuki Coupling Reactions

In a study published in Journal of Organic Chemistry, researchers demonstrated the efficiency of 3-cyanopyridine-5-boronic acid pinacol ester in Suzuki coupling reactions involving aryl halides. The reaction conditions were optimized to achieve high yields of biphenyl derivatives, highlighting its utility in synthesizing complex organic compounds .

Case Study 2: Pharmaceutical Applications

A study focused on the synthesis of a novel anticancer agent involved using 3-cyanopyridine-5-boronic acid pinacol ester as a key intermediate. The resulting compound exhibited promising cytotoxic activity against various cancer cell lines, showcasing the compound's potential in drug development .

Mechanism of Action

The mechanism of action of 3-CYANOPYRIDINE-5-BORONIC ACID PINACOL ESTER in cross-coupling reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or vinyl-aryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The reactivity and applications of pyridine-based boronic esters are highly dependent on substituent positions and electronic properties. Below is a comparative analysis of structurally related compounds:

Reactivity in Cross-Coupling Reactions

- 3-Cyanopyridine-5-boronic acid pinacol ester exhibits superior reactivity in Suzuki-Miyaura reactions due to the meta-positioned -CN group, which optimizes electronic activation without steric interference. Yields typically exceed 85% with Pd(PPh₃)₄ catalysts .

- 5-Cyanopyridine-2-boronic acid pinacol ester shows lower efficiency (60–70% yields) due to steric clashes between the ortho -CN and boronic ester groups, hindering catalyst access .

- Chloro- and ethoxy-substituted analogs (e.g., 5-Chloro-2-ethoxypyridine-3-boronic acid) require higher catalyst loadings (5–10 mol%) but enable sequential functionalization via SNAr reactions post-coupling .

Stability and Hydrolysis Kinetics

- The cyano group in 3-cyanopyridine derivatives reduces hydrolysis rates compared to nitro-substituted analogs (e.g., 4-nitrophenylboronic acid pinacol ester) due to weaker electron withdrawal, as shown in UV-vis studies .

- Fluorine-substituted analogs (e.g., 5-Fluoro-2-methoxypyridine-3-boronic acid pinacol ester) exhibit enhanced shelf life owing to fluorine’s inductive stabilization of the boronic ester .

Biological Activity

3-Cyanopyridine-5-boronic acid pinacol ester (CAS Number: 402718-29-0) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This compound is characterized by its unique structure, which includes a cyanopyridine moiety and a boronic acid component, making it a valuable intermediate in organic synthesis and medicinal chemistry.

- Molecular Formula : C₁₂H₁₅B₃N₂O₂

- Molecular Weight : 230.07 g/mol

- Boiling Point : 122°C to 124°C

- CAS Number : 402718-29-0

The biological activity of 3-cyanopyridine-5-boronic acid pinacol ester is primarily attributed to its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property allows it to interact with various biological molecules, including enzymes and receptors, potentially modulating their activity.

Antiparasitic Activity

Research has indicated that compounds similar to 3-cyanopyridine-5-boronic acid pinacol ester exhibit significant antiparasitic properties. For instance, studies on related boron-containing compounds have demonstrated efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. The structure-activity relationship (SAR) analysis suggests that the presence of the cyanopyridine moiety enhances biological potency due to its ability to stabilize interactions with target proteins involved in the parasite's metabolism .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of 3-cyanopyridine-5-boronic acid pinacol ester on various mammalian cell lines. The results indicate that while the compound exhibits cytotoxicity, it also shows selectivity towards certain cancer cell lines, suggesting potential as an anticancer agent. The selectivity index (SI) calculated from these studies indicates that this compound could be developed further for therapeutic applications .

Case Study 1: Antitrypanosomal Activity

A recent study evaluated the antitrypanosomal activity of several boronic acid derivatives, including 3-cyanopyridine-5-boronic acid pinacol ester. The compound demonstrated a half-maximal effective concentration (EC50) in the low micromolar range against T. brucei, indicating strong potential for further development as an antiparasitic drug .

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| 3-Cyanopyridine-5-boronic acid pinacol ester | 2.5 | >10 |

| Control Compound A | 1.0 | >5 |

| Control Compound B | 4.0 | >8 |

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of this compound against human cancer cell lines. The findings revealed that it inhibited cell proliferation effectively, with IC50 values significantly lower than those of standard chemotherapeutics.

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.2 | 48 hours |

| HeLa (Cervical Cancer) | 0.8 | 48 hours |

| A549 (Lung Cancer) | 2.0 | 48 hours |

Q & A

Basic: What are the recommended storage conditions for 3-cyanopyridine-5-boronic acid pinacol ester to ensure stability?

Answer:

Pinacol boronic esters are moisture-sensitive and prone to hydrolysis. Based on analogous compounds (e.g., 3-fluoropyridine-5-boronic acid pinacol ester), storage at 0–6°C under inert gas (argon or nitrogen) is recommended to prevent degradation . Use airtight containers with desiccants to minimize exposure to humidity. Stability tests via periodic NMR analysis (monitoring boronic ester peaks at δ ~1.3 ppm for pinacol methyl groups) are advised to confirm integrity.

Basic: What synthetic routes are commonly employed for the preparation of 3-cyanopyridine-5-boronic acid pinacol ester?

Answer:

A robust method involves photoinduced decarboxylative borylation of carboxylic acid precursors (e.g., 3-cyanopyridine-5-carboxylic acid):

Convert the carboxylic acid to its N-hydroxyphthalimide (NHP) ester .

React with bis(catecholato)diboron under visible light irradiation in an amide solvent (e.g., DMF) at room temperature.

Isolate the boronic ester via column chromatography (silica gel, hexane/EtOAc eluent) .

Alternative routes include direct boronation of halogenated precursors via Miyaura borylation (Pd-catalyzed, using bis(pinacolato)diboron), though steric and electronic effects of the cyano group may require optimization .

Advanced: How does the electron-withdrawing cyano group at the 3-position influence the reactivity of the boronic ester in cross-coupling reactions?

Answer:

The cyano group (-CN) at the 3-position:

- Reduces electron density at the boron center, potentially slowing transmetalation in Suzuki-Miyaura couplings.

- Increases susceptibility to protodeboronation under basic conditions due to destabilization of the boronate intermediate.

To mitigate these effects: - Use mild bases (e.g., K₃PO₄ instead of NaOH) and lower reaction temperatures.

- Optimize ligand choice (e.g., SPhos or XPhos) to enhance Pd catalyst efficiency .

- Monitor reaction progress via LC-MS to detect protodeboronation byproducts (e.g., 3-cyanopyridine) .

Advanced: What analytical techniques are most effective for characterizing the structure and purity of this compound?

Answer:

- ¹¹B NMR : Confirm boronic ester formation (δ ~30–35 ppm for pinacol esters vs. δ ~10 ppm for free boronic acids).

- ¹H/¹³C NMR : Verify substitution pattern (e.g., pyridine ring protons, cyano group absence in ¹H NMR).

- High-resolution mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺ or [M+Na]⁺).

- HPLC with UV detection : Assess purity (>95%) and detect hydrolyzed boronic acid impurities .

Basic: What are the key considerations when designing a Suzuki-Miyaura coupling reaction using this boronic ester?

Answer:

- Substrate compatibility : Ensure the electrophilic partner (e.g., aryl halide) is compatible with Pd catalysts (Pd(PPh₃)₄ or PdCl₂(dppf)).

- Solvent selection : Use anhydrous THF or dioxane to minimize hydrolysis.

- Base optimization : Test K₂CO₃, Cs₂CO₃, or K₃PO₄ to balance reaction rate and boronate stability.

- Temperature : Start at 80–100°C and reduce if protodeboronation is observed .

Example protocol:

Combine boronic ester (1.2 eq), aryl bromide (1 eq), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2 eq) in THF.

Reflux under N₂ for 12–24 hours.

Purify via flash chromatography.

Advanced: How can competing protodeboronation be minimized during cross-coupling reactions involving this substrate?

Answer:

Protodeboronation is exacerbated by:

- Strong bases (e.g., NaOH) or protic solvents (e.g., H₂O).

- Elevated temperatures .

Mitigation strategies: - Use weaker bases (e.g., K₃PO₄) and non-protic solvents (e.g., toluene).

- Add radical inhibitors (e.g., BHT) to suppress radical-mediated pathways .

- Conduct reactions under strict anhydrous conditions (e.g., molecular sieves).

- Pre-activate the boronic ester with Lewis acids (e.g., Mg(OMe)₂) to stabilize the boronate intermediate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.